molecular formula C12H15NO4 B2409584 Methyl 2-hydroxy-4-morpholinobenzoate CAS No. 207850-94-0

Methyl 2-hydroxy-4-morpholinobenzoate

Cat. No.: B2409584
CAS No.: 207850-94-0
M. Wt: 237.255
InChI Key: ZPSWZRTXKPKVAF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 2-hydroxy-4-morpholinobenzoate typically involves the esterification of 2-hydroxy-4-morpholinobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Methyl 2-hydroxy-4-morpholinobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions. Reagents such as alkyl halides can be used to introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-4-morpholinobenzoate is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

    Biology: The compound is used in proteomics research to study protein interactions and functions. It can act as a probe or a tag in biochemical assays.

    Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop new drugs and understand their mechanisms of action.

    Industry: In industrial settings, it may be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-morpholinobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The morpholine ring in its structure may play a role in binding to these targets, influencing their activity and function.

Comparison with Similar Compounds

Methyl 2-hydroxy-4-morpholinobenzoate can be compared to other similar compounds, such as:

    Methyl 2-hydroxybenzoate: Lacks the morpholine ring, making it less versatile in chemical reactions.

    Methyl 4-morpholinobenzoate: Does not have the hydroxyl group, which limits its reactivity in certain reactions.

    Methyl 2-hydroxy-4-piperidinobenzoate: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical properties and biological activity.

The presence of both the hydroxyl group and the morpholine ring in this compound makes it unique and valuable for various research applications .

Properties

IUPAC Name

methyl 2-hydroxy-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-12(15)10-3-2-9(8-11(10)14)13-4-6-17-7-5-13/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSWZRTXKPKVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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